Cas no 862831-38-7 (2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide)

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is a specialized organic compound featuring a unique indole core structure substituted with dimethyl and oxoacetamide functional groups. Its molecular architecture, combining an indole scaffold with a p-tolylamide moiety, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential for applications in drug discovery due to its structural similarity to bioactive indole derivatives, which are known for their diverse pharmacological properties. Its well-defined synthetic pathway and high purity ensure reliability in experimental settings. This compound is particularly useful in the development of novel therapeutic agents, offering researchers a versatile building block for further derivatization and biological evaluation.
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide structure
862831-38-7 structure
Product Name:2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
CAS No:862831-38-7
MF:C19H18N2O2
MW:306.358424663544
CID:6613263
PubChem ID:7087327
Update Time:2025-10-28

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
    • AKOS024594988
    • 2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
    • F0675-0595
    • 862831-38-7
    • 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide
    • Inchi: 1S/C19H18N2O2/c1-12-8-10-14(11-9-12)20-19(23)18(22)17-13(2)21(3)16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,23)
    • InChI Key: RMFAFKWEXWIGHI-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CC(C)=CC=1)=O)C1=C(C)N(C)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 306.136827821g/mol
  • Monoisotopic Mass: 306.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 51.1Ų

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide Pricemore >>

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Additional information on 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

Compound CAS No. 862831-38-7: 2-(1,2-Dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

The compound CAS No. 862831-38-7, also known as 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, particularly in the development of novel drug candidates.

The molecular structure of CAS No. 862831-38-7 is characterized by a 1H-indole ring system, which is a common scaffold in many bioactive compounds. The presence of dimethyl groups on the indole ring and the 4-methylphenyl group attached to the acetamide moiety contributes to its unique physicochemical properties. These features not only enhance its stability but also play a crucial role in its interactions with biological targets.

Recent research has focused on the biological activity of this compound, particularly its ability to modulate key enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its potential as a kinase inhibitor, which is a critical target in cancer therapy. The compound's ability to selectively inhibit specific kinases makes it a promising candidate for the development of targeted therapies.

In addition to its enzymatic activity, CAS No. 862831-38-7 has shown remarkable antiproliferative effects against various cancer cell lines. This activity is attributed to its ability to induce apoptosis and arrest cell cycle progression, mechanisms that are central to anticancer drug design. Furthermore, preclinical studies have indicated that this compound exhibits low toxicity in animal models, suggesting its potential for safe therapeutic use.

The synthesis of CAS No. 862831-38-7 involves a multi-step process that combines advanced organic synthesis techniques. The use of microwave-assisted synthesis and catalytic methods has significantly improved the efficiency and yield of this process. These advancements not only make the compound more accessible for research purposes but also pave the way for large-scale production if it progresses to clinical trials.

From an analytical standpoint, the characterization of this compound has been carried out using state-of-the-art techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided detailed insights into its molecular structure and conformational properties, which are essential for understanding its biological behavior.

Looking ahead, the development of CAS No. 862831-38-7 into a clinical candidate will depend on further optimization studies aimed at improving its pharmacokinetic properties and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive this forward, leveraging emerging technologies such as artificial intelligence for drug design.

In conclusion, CAS No. 862831-38-7 represents a significant advancement in medicinal chemistry with broad implications for drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in the fight against diseases such as cancer and inflammatory disorders.

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